molecular formula C17H21N3S B2517137 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine CAS No. 941883-80-3

3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

Cat. No.: B2517137
CAS No.: 941883-80-3
M. Wt: 299.44
InChI Key: LBGOFHYKRZHFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine is a useful research compound. Its molecular formula is C17H21N3S and its molecular weight is 299.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, highlighting their potential as antimicrobial and analgesic agents. For instance, the work by Abbas et al. (2016) involved the synthesis of aromatic sulfonamide derivatives, demonstrating their anti-inflammatory and analgesic properties with a safety profile for gastrointestinal systems. This suggests a promising route for developing non-ulcerogenic treatments with analgesic capabilities (Abbas et al., 2016).

Antileishmanial Activity

Research by Marchand et al. (2015) into 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazines, including derivatives with a polar moiety at the C-8 position, showed significant activity against Leishmania major. This work highlights the potential for developing antileishmanial drugs from imidazo[1,2-a]pyrazine derivatives, offering insight into structural features beneficial for antiparasitic activity (Marchand et al., 2015).

Water Oxidation Catalysis

A study by Zong and Thummel (2005) introduced a new family of Ru complexes for water oxidation, indicating the application of pyridazine derivatives in catalyzing water oxidation. This research opens the door to potential environmental applications, such as developing efficient catalysts for water-splitting reactions, which are critical for hydrogen production (Zong & Thummel, 2005).

Antirhinovirus Compound

The compound R 61837, which shares a structural motif with the chemical of interest, has been identified as a potent inhibitor of rhinoviruses, providing a basis for developing new antiviral drugs. This research illustrates the potential therapeutic applications of pyridazine derivatives in treating viral infections (Andries et al., 2005).

Antioxidant Properties

The study by Malinka et al. (2002) on pyridothiazine-1,1-dioxide derivatives, including their synthesis and CNS as well as antioxidant properties, suggests potential applications in neurological disorders and oxidative stress management. This research points to the broader pharmacological potential of such compounds, including neuroprotective and antioxidative therapies (Malinka et al., 2002).

Future Directions

The future directions for the research and development of 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine and similar compounds seem promising. The obtained results from recent studies quite sustained the strategy and gave a robust opportunity for further development and optimisation of 3,6-disubstituted pyridazine scaffold to enrich the therapeutic arsenal with efficient and safe anticancer CDK inhibitors .

Mechanism of Action

Properties

IUPAC Name

3-phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-3-7-15(8-4-1)16-9-10-17(19-18-16)21-14-13-20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGOFHYKRZHFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.